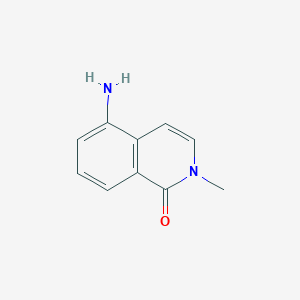

5-Amino-2-methylisoquinolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCAJHJUPXFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285182 | |

| Record name | 5-Amino-2-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42792-97-2 | |

| Record name | 5-Amino-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42792-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Amino 2 Methylisoquinolin 1 One and Its Analogues

Historical Synthetic Approaches to the Isoquinolinone Core

The foundational methods for constructing the isoquinoline (B145761) and isoquinolinone skeletons have been well-established for over a century, providing the basis for more advanced synthetic strategies.

Classical Cyclization Reactions (e.g., Bischler–Napieralski, Pictet–Spengler)

The Bischler-Napieralski reaction , first reported in 1893, is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions. wikipedia.orgnrochemistry.com Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and stannic chloride (SnCl₄). wikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com The mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org

The Pictet-Spengler reaction , discovered in 1911, offers another powerful route to tetrahydroisoquinolines. organicreactions.orgyoutube.com This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. youtube.compharmaguideline.com Similar to the Bischler-Napieralski reaction, the presence of electron-donating groups on the phenyl ring facilitates the cyclization, often allowing the reaction to proceed under very mild conditions. pharmaguideline.com The initial condensation forms an imine, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline core. quimicaorganica.org This method is also applicable to the synthesis of isoquinolinones by using keto-acids as the carbonyl component. numberanalytics.com

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamides/carbamates | POCl₃, P₂O₅, SnCl₄ | 3,4-Dihydroisoquinolines |

| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Acid catalyst | Tetrahydroisoquinolines |

Intramolecular Electrophilic Cyclization Strategies

Beyond the classical named reactions, various intramolecular electrophilic cyclization strategies have been developed to access the isoquinoline and isoquinolinone core. These methods often involve the formation of a reactive intermediate that subsequently attacks the aromatic ring to close the heterocyclic ring.

One such approach involves the cyclization of 2-(β-haloacyl)-1,2-dihydroisoquinolines. In this method, the isoquinoline starting material reacts with a 3-halopropionyl chloride to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which is then cyclized using tributylstannane and AIBN to yield benzoindolizidine derivatives. researchgate.net Another strategy utilizes the cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized in the presence of electrophiles like iodine, iodine monochloride, or phenylselenyl chloride under mild conditions to afford substituted isoquinolines. acs.org Furthermore, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been shown to be a highly efficient and environmentally friendly method for synthesizing isoquinolines and isoquinoline N-oxides. rsc.orgsemanticscholar.org

Contemporary and Advanced Synthetic Routes to 5-Amino-2-methylisoquinolin-1-one

Modern synthetic efforts have focused on developing more efficient, versatile, and regioselective methods for the synthesis of specifically substituted isoquinolinones like this compound.

Optimization of Synthetic Sequences from 1-Chloroisoquinoline

A common and effective strategy for preparing 5-aminoisoquinolin-1-one derivatives involves the functionalization of a pre-formed isoquinoline core. One key intermediate in this approach is 5-amino-1-chloroisoquinoline. The synthesis of this compound can be achieved from 1-chloro-5-nitroisoquinoline (B1581046) through a reduction reaction. A mixture of 1-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate (B1210297) is refluxed under a nitrogen atmosphere. Following the reaction, workup with an aqueous solution of sodium carbonate affords the desired 5-amino-1-chloroisoquinoline.

Multi-Component and Tandem Reaction Approaches

Multi-component reactions (MCRs) and tandem reactions have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot, thereby increasing efficiency and reducing waste. nih.govclockss.orgresearchgate.net

A notable example of a tandem reaction for the synthesis of 3-substituted 5-aminoisoquinolin-1-one analogues is the one-pot Hurtley–retro-Claisen–cyclisation sequence. nih.govnus.edu.sgbath.ac.uk This strategy begins with the Hurtley reaction, which involves the copper-catalyzed coupling of a β-diketone with 2-bromo-3-nitrobenzoic acid. nus.edu.sg This is followed by a retro-Claisen acyl cleavage and subsequent cyclization to yield a 3-substituted 5-nitroisocoumarin. nih.govnus.edu.sg Treatment of this intermediate with ammonia (B1221849) at high temperature converts the isocoumarin (B1212949) to the corresponding 5-nitroisoquinolin-1-one. Finally, reduction of the nitro group, for instance with tin(II) chloride, furnishes the target 3-substituted 5-aminoisoquinolin-1-one. nih.govnus.edu.sg This tandem approach has been successfully employed to synthesize a variety of 3-alkyl and 3-aryl substituted 5-aminoisoquinolin-1-ones. nus.edu.sg

| Reactants | Reaction Sequence | Intermediate | Final Product |

| 2-bromo-3-nitrobenzoic acid, β-diketone | Hurtley coupling, retro-Claisen, cyclization | 3-substituted 5-nitroisocoumarin | 3-substituted 5-aminoisoquinolin-1-one |

Sequential Conversions from 5-Nitroisocoumarin

A plausible synthetic pathway from 5-nitroisocoumarin to this compound involves a sequence of carefully orchestrated reactions. The initial step is the reaction of 5-nitroisocoumarin with methylamine. This reaction opens the lactone ring of the isocoumarin and forms an intermediate amide. Subsequent cyclization of this amide, often promoted by heat or a suitable catalyst, leads to the formation of the 2-methyl-5-nitroisoquinolin-1-one core.

The final and crucial step in this sequence is the reduction of the nitro group at the 5-position to an amino group. This transformation is a well-established process in organic synthesis, and a variety of reagents and conditions can be employed. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, also provide effective means to achieve this conversion. The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule.

Catalytic Strategies in Isoquinolinone Synthesis

The development of novel catalytic systems has revolutionized the synthesis of isoquinolinones, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. These strategies often involve the use of transition metals, photocatalysts, or hypervalent iodine reagents to facilitate key bond-forming events.

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has emerged as a powerful tool for the construction of the isoquinolinone scaffold. mdpi.com Palladium, copper, and rhodium complexes are frequently employed to catalyze C-H activation and annulation reactions, which allow for the direct formation of the heterocyclic ring from readily available starting materials.

For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been reported for the synthesis of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. Rhodium(III)-catalyzed C-H activation and annulation of aryl oximes with tertiary propargyl alcohols provides an efficient and regioselective route to various functionalized isoquinoline N-oxides. mdpi.com Copper-catalyzed C-H functionalization has also been utilized, for example, in the synthesis of isoquinoline N-oxides from 2-bromobenzaldehyde (B122850) oximes and β-dicarbonyl compounds. mdpi.com These methods highlight the versatility of transition metal catalysis in forging the complex architecture of isoquinolinones.

Photocatalysis and Microwave-Assisted Synthesis

In recent years, photocatalysis and microwave-assisted synthesis have gained prominence as green and efficient alternatives to conventional synthetic methods. chemsynthesis.com Photocatalysis, utilizing visible light to drive chemical reactions, offers a mild and environmentally benign approach to isoquinolinone synthesis. For example, metal-free, photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts has been developed to produce isoquinolone derivatives with broad scope and good functional group tolerance.

Microwave-assisted synthesis, on the other hand, can dramatically reduce reaction times and improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture. This technique has been successfully applied to various steps in isoquinolinone synthesis, including condensation and cyclization reactions, offering a faster and more efficient pathway to these important molecules.

Hypervalent Iodine(III) Reagent Mediated Chemoselective Syntheses

Hypervalent iodine(III) reagents have garnered significant attention as mild and selective oxidants in organic synthesis. These reagents can mediate a variety of transformations, including the synthesis of heterocyclic compounds like isoquinolinones. Their utility lies in their ability to promote oxidative cyclizations and other bond-forming reactions under metal-free conditions. For instance, phenyliodine bis(trifluoroacetate) (PIFA) has been used as an oxidant in the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides. mdpi.com The environmentally benign nature and unique reactivity of hypervalent iodine reagents make them an attractive option for the synthesis of complex organic molecules.

Synthesis of Derivatized this compound Analogues

The synthesis of derivatized analogues of this compound is crucial for exploring the structure-activity relationships of this compound class. This often involves the regioselective functionalization of the isoquinolinone core.

Strategies for Regioselective Functionalization

Regioselective functionalization allows for the precise modification of specific positions on the this compound scaffold. C-H activation strategies, often guided by the inherent reactivity of the heterocyclic system or by directing groups, are powerful tools for introducing new substituents. For the 5-aminoisoquinolin-1-one core, the amino group can act as a directing group, influencing the position of further substitution on the aromatic ring.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce a wide range of substituents at specific positions, provided a suitable handle like a halogen atom is present on the isoquinolinone ring. Furthermore, the amino group itself can be functionalized through acylation, alkylation, or arylation reactions to generate a diverse library of analogues. The choice of reaction conditions is critical to control the regioselectivity and avoid undesired side reactions. For example, the alkylation of 5-aminoisoquinolin-1-one can occur at the amino group under mildly basic conditions, while under strongly basic conditions, alkylation may occur at the nitrogen of the isoquinolinone ring.

Introduction of Diverse Substituents

The functionalization of the isoquinolin-1-one core at various positions is a key strategy for creating a diverse library of compounds for further investigation.

3-Aryl Substituents: The introduction of an aryl group at the C-3 position of the isoquinolin-1-one ring system is a significant modification. Research has shown that 3-aryl-5-substituted-2H-isoquinolin-1-one compounds are of interest for their therapeutic potential. ed.ac.uk Synthetic strategies to achieve this often involve transition-metal-catalyzed cross-coupling reactions or condensation reactions. For instance, a palladium-catalyzed cascade oxidative addition protocol has been developed for constructing isoquinolinone derivatives, which could be adapted for the synthesis of 3-aryl analogs. nih.gov

5-Methyl, 5-Fluoro, and 5-Methoxy Substituents:

The synthesis of analogs with substituents at the 5-position, such as methyl, fluoro, and methoxy (B1213986) groups, allows for the fine-tuning of the molecule's electronic and steric properties.

5-Methyl: The synthesis of 5-methyl-2H-isoquinolin-1-one can be achieved from benzamide (B126) and 2-ethenyl-3-methyl-benzene derivatives. chemicalbook.com A method for producing 4-amino-5-methyl-2(1H)-pyridone involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure, which highlights a potential route for introducing a methyl group in a heterocyclic system. google.com

5-Fluoro: The introduction of a fluorine atom can significantly alter the properties of a molecule. The synthesis of 5-fluoro-2-methylaniline, a potential precursor, has been described. chemicalbook.com One approach to synthesizing a fluorinated isoquinolinone analog involves the cyclization of a substituted 2-nitrophenylmalonic acid diester under reductive conditions, followed by decarboxylation. google.com Another method involves the electrophilic fluorination of a suitable precursor. nih.gov

5-Methoxy: The synthesis of 5-methoxy-substituted isoquinolin-1-ones can be approached through various routes. For example, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate involves the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate. google.com Additionally, 5-methoxyindole (B15748) can be synthesized from 5-methoxy-2-oxindole, suggesting a potential pathway for creating the corresponding isoquinolinone. chemicalbook.com

A summary of synthetic approaches for introducing these substituents is presented in the table below.

| Substituent | Precursor/Reagent Example | Reaction Type | Reference |

| 3-Aryl | Allenamide and aldehyde | Palladium-catalyzed cascade oxidative addition | nih.gov |

| 5-Methyl | Benzamide, 2-ethenyl-3-methyl-benzene | Condensation | chemicalbook.com |

| 5-Fluoro | 2-(5-fluoro-2-nitrophenyl)malonic acid diester | Reductive cyclization and decarboxylation | google.com |

| 5-Methoxy | 2-methoxy-5-methyl chlorobenzoate | Nucleophilic substitution | google.com |

N-Methylation and Other N-Substitutions

The nitrogen atom of the isoquinolin-1-one core provides another site for modification.

N-Methylation: The introduction of a methyl group at the N-2 position to form this compound is a critical step. N-methylation can significantly impact the conformational flexibility and hydrogen bonding capabilities of the molecule. researchgate.net While direct N-methylation of 5-aminoisoquinolin-1-one can be challenging due to the presence of the exocyclic amino group, methods using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions are often employed. The reaction of 1-methylamino-1-methylthio-2-nitroethylene with methanol in the presence of a catalyst provides a route to a methylated nitrogen-containing compound. google.com

Other N-Substitutions: Beyond methylation, a variety of other substituents can be introduced at the nitrogen atom. N-alkylation and N-acylation reactions are common strategies. researchgate.net For instance, N-substituted isoquinolin-1-ones can be prepared through reactions with various alkyl halides or acyl chlorides. The synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines from their corresponding N-oxides demonstrates a versatile approach to N-functionalization. nih.gov

The following table outlines some strategies for N-substitution.

| Substitution Type | Reagent Example | Reaction Condition | Reference |

| N-Methylation | Methyl iodide | Basic conditions | google.com |

| N-Alkylation | Alkyl halides | Basic conditions | researchgate.net |

| N-Acylation | Acyl chlorides | Basic conditions | researchgate.net |

| N-Arylation | Quinoline (B57606)/Isoquinoline-N-oxides and amines | Triflic anhydride | nih.gov |

Green Chemistry Principles in this compound Synthesis

The development of environmentally friendly synthetic methods is a growing priority in chemical research. researchgate.netbohrium.com

Traditional methods for synthesizing isoquinoline derivatives often involve harsh conditions, such as the use of strong acids or bases, and can generate harmful byproducts. bohrium.com In contrast, green chemistry approaches aim to minimize waste, use less hazardous substances, and improve energy efficiency.

One promising green strategy is the use of transition-metal-catalyzed C-H activation. chemistryviews.orgbohrium.commdpi.com This method allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, often with high atom economy. For example, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed that proceeds in biomass-derived ethanol (B145695) at room temperature, eliminating the need for stoichiometric external oxidants. chemistryviews.org

Another green approach involves the use of environmentally benign solvents, such as deep eutectic solvents (DES), which are biodegradable, non-hazardous, and economical. researchgate.net The synthesis of isoquinoline intermediates has been successfully achieved in a DES, offering improved yields and selectivity while allowing for the recovery and reuse of the solvent. researchgate.net Catalyst-free reactions in water also represent a significant advancement in the green synthesis of isoquinoline derivatives. bohrium.com

Key principles of green chemistry applicable to this compound synthesis include:

Use of Renewable Feedstocks: Employing biomass-derived solvents like ethanol. chemistryviews.org

Catalysis: Utilizing efficient transition-metal catalysts to enable reactions under milder conditions. chemistryviews.orgbohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Replacing volatile organic solvents with greener alternatives like water or deep eutectic solvents. researchgate.netbohrium.com

Chemical Reactivity and Mechanistic Organic Chemistry of 5 Amino 2 Methylisoquinolin 1 One

Reactivity of the Isoquinolinone Core Structure

The isoquinolinone core is a bicyclic system where a benzene (B151609) ring is fused to a pyridinone ring. Its reactivity is complex, influenced by the electron-donating nature of the fused benzene ring and the electron-withdrawing character of the lactam (amide) functionality within the pyridinone moiety.

The general reactivity pattern for the parent isoquinoline (B145761) ring system involves electrophilic substitution primarily on the electron-rich benzene ring, typically at positions 5 and 8. youtube.com Conversely, nucleophilic substitution is favored on the electron-deficient pyridine (B92270) ring, at positions 1 and 3. youtube.com In the case of the isoquinolinone scaffold, the presence of the carbonyl group at C1 significantly influences this reactivity. The core structure can participate in various synthetic transformations, including:

Palladium-catalyzed reactions : The isoquinolone scaffold can be functionalized through modern cross-coupling reactions. For instance, it can be arylated at the C4 or C8 position using aryliodonium salts. organic-chemistry.org The selectivity is highly dependent on the catalytic system; an electrophilic palladation pathway favors C4-arylation, while an Iridium(III) catalyst directs the bond formation to the C8 position. organic-chemistry.org

Rhodium-catalyzed reactions : Rh(III)-catalyzed C-H activation and annulation with alkynes is a common strategy for synthesizing substituted isoquinolones. organic-chemistry.org

Copper-catalyzed reactions : Domino reactions catalyzed by copper are also employed in the synthesis of complex isoquinolone derivatives. organic-chemistry.orgnih.gov

These synthetic methods highlight the accessible points of reactivity on the core structure, which can be exploited for further functionalization.

Table 1: Regioselectivity of Reactions on the Isoquinolone Core

| Reaction Type | Reagents/Catalyst | Position(s) of Attack | Reference |

|---|---|---|---|

| Electrophilic Substitution | General Electrophiles | C5, C8 | youtube.com |

| Nucleophilic Substitution | General Nucleophiles | C1, C3 | youtube.com |

| C4-Arylation | Aryliodonium salts / Pd-catalyst | C4 | organic-chemistry.org |

| C8-Arylation | Aryliodonium salts / Ir(III)-catalyst | C8 | organic-chemistry.org |

Reactions Involving the Amino Moiety at Position 5

The primary amino group (-NH₂) at the C5 position is a key functional handle that significantly influences the molecule's reactivity. As a nucleophilic center and an activating group, it can participate in a variety of chemical transformations.

Acylation : The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react readily with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is common for primary amines on aromatic rings. ugent.be

Alkylation : The amino group can undergo alkylation, although controlling the extent of reaction can be challenging as amines can proceed to form quaternary salts. organic-chemistry.org

Diazotization : Like most aromatic primary amines, the 5-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

Transamination : In biochemical contexts, amino groups are key participants in transamination reactions, where the amino group is transferred to an α-keto acid, a process catalyzed by enzymes with a pyridoxal (B1214274) phosphate (B84403) cofactor. libretexts.org While not a synthetic laboratory reaction in the same sense, it underscores the inherent chemical potential of the amino group. libretexts.org

Reaction with Carbonyls : The amino group can react with aldehydes and ketones to form imines (Schiff bases), a fundamental reaction in organic chemistry.

The reactivity of the amino group is analogous to that seen in other aminoquinolines and related heterocyclic amines. drugbank.com For instance, the reaction of amino-substituted quinoline (B57606) systems with reagents like isocyanic acid has been studied, leading to the formation of urea (B33335) derivatives or rearranged products. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Electrophilic aromatic substitution involves the replacement of an atom (typically hydrogen) on the aromatic ring with an electrophile. byjus.com The reaction generally proceeds through a three-step mechanism: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or sigma complex), and finally, deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com

In 5-Amino-2-methylisoquinolin-1-one, the benzene part of the ring system is the primary site for electrophilic attack. youtube.com The reactivity is governed by two main factors:

The Amino Group (-NH₂) at C5 : This is a powerful activating, ortho-, para-directing group. It strongly enhances the electron density of the aromatic ring, particularly at the positions ortho (C4, C6) and para (C8) to it.

The Lactam Ring : The isoquinolinone ring system, particularly the carbonyl group and the ring nitrogen, acts as a deactivating group, withdrawing electron density from the fused benzene ring.

The powerful activating effect of the amino group dominates, making the benzene ring highly susceptible to electrophilic attack. The substitution is expected to occur at the positions most activated by the amino group and least deactivated by the lactam system. Therefore, electrophilic substitution is predicted to occur preferentially at positions C6 and C8. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution involves the replacement of a leaving group by a nucleophile. organic-chemistry.org In aromatic systems, this often occurs via the SNAr mechanism, which typically requires a strong electron-withdrawing group to be present on the ring and proceeds through a stabilized Meisenheimer complex intermediate. nih.gov Recent studies suggest that many SNAr reactions may in fact proceed through a concerted mechanism, particularly on heterocyclic systems. nih.gov

For the isoquinoline skeleton, nucleophilic attack is favored on the pyridine ring at C1 and C3. youtube.com However, in this compound, the C1 position is already part of a lactam structure and is not susceptible to typical SNAr reactions without ring opening. The molecule lacks a good leaving group on the aromatic rings, making standard nucleophilic aromatic substitution difficult under normal conditions. Such reactions would likely require harsh conditions or activation, for example, through the formation of a diazonium salt from the C5-amino group.

Redox Chemistry of this compound

Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. youtube.comyoutube.com The redox behavior of this compound is influenced by both the amino group and the extended π-system of the isoquinolinone core.

Oxidation : Aromatic amines are susceptible to oxidation. The oxidation can be complex, leading to a variety of products, including colored polymeric materials. The specific outcome depends on the oxidant and reaction conditions. The presence of the electron-rich aromatic system coupled with the amino group could potentially allow for oxidation to quinone-imine type structures under certain conditions. The general redox chemistry of quinoid compounds often involves electron transfer processes to form semiquinones, and can also involve nucleophilic addition reactions. nih.gov

Reduction : The isoquinolinone ring system can be susceptible to reduction. Catalytic hydrogenation, for example, could potentially reduce the C=C double bond in the pyridinone ring or even the aromatic benzene ring under more forcing conditions. The carbonyl group of the lactam is generally resistant to reduction but can be reduced by powerful reducing agents like lithium aluminum hydride.

The redox chemistry of similar molecules often involves proton-coupled electron transfer (PCET), where the transfer of an electron is accompanied by the transfer of a proton. nih.gov This is particularly relevant for phenols and aromatic amines where a proton can be lost from the heteroatom upon oxidation. nih.govdiva-portal.org

Rearrangement Reactions and Tautomerism

Tautomerism: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov this compound can exhibit two principal types of prototropic tautomerism.

Lactam-Lactim Tautomerism : The isoquinolinone core contains a cyclic amide (a lactam). This group can exist in equilibrium with its tautomeric form, the lactim, where the proton from the nitrogen migrates to the carbonyl oxygen. However, for simple amides and lactams, the lactam form is overwhelmingly more stable.

Amino-Imino Tautomerism : The 5-amino group can exist in equilibrium with its 5-imino tautomer. In this case, a proton from the amino group would migrate to a ring nitrogen or carbon, creating an imine. For most simple aromatic amines, the amino form is the major, more stable tautomer under physiological conditions. nih.gov

Studies on related 1-benzamidoisoquinoline derivatives show that an equilibrium between amide and enol tautomers can be established and influenced by substituents. nih.gov While the amide form was generally more stable, the presence of an intramolecular hydrogen bond could favor the enol tautomer. nih.gov For this compound, the lactam-amino form is expected to be the predominant species in solution.

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Type | Description | Predominant Form |

|---|---|---|

| Lactam-Lactim | Equilibrium between the C1-carbonyl (lactam) and the C1-hydroxyl (lactim). | Lactam |

| Amino-Imino | Equilibrium between the C5-amino group and a C5-imino form. | Amino |

Rearrangement Reactions: Molecular rearrangements involve the migration of an atom or group from one position to another within a molecule. wiley-vch.de While no specific rearrangement reactions for this compound are prominently documented, related heterocyclic systems are known to undergo such transformations. For example, an unprecedented molecular rearrangement has been observed in the reaction of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid, leading to the formation of hydantoin (B18101) derivatives. nih.gov This reaction is proposed to proceed through a series of intermediates involving addition, cyclization, and a retro-Claisen condensation. nih.gov The potential for similar complex rearrangements exists for this compound under specific reaction conditions, particularly those involving the versatile amino group.

Investigation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes.

Mechanism of Electrophilic Aromatic Substitution : As described in section 3.3, this proceeds via the formation of a resonance-stabilized carbocation intermediate (sigma complex). byjus.com The regioselectivity (attack at C6 or C8) is determined by the relative stability of the possible sigma complexes. The positive charge in the intermediate is best stabilized when it can be delocalized onto the powerful electron-donating amino group, which directs the electrophile to the ortho and para positions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) : The classical SNAr mechanism involves two steps: nucleophilic addition to form a negatively charged Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. nih.gov However, computational and kinetic studies on heterocyclic substrates suggest that a concerted mechanism, where bond formation and bond breaking occur in a single transition state, may be more common than previously assumed. nih.gov For a reaction to occur on the this compound scaffold, a leaving group would need to be introduced, for example, by converting the amino group into a diazonium salt.

Mechanism of Tautomerization : The interconversion of tautomers is a chemical equilibrium. nih.gov The mechanism involves proton transfer, which can be uncatalyzed or, more commonly, catalyzed by acids or bases. The process can also be facilitated by solvent molecules that can act as proton relays, for example, through intermolecular hydrogen bonds. nih.gov

Mechanisms of Metal-Catalyzed Cross-Coupling : Reactions like the palladium-catalyzed arylation of the isoquinolone core involve complex catalytic cycles. organic-chemistry.org For example, the C4-selective arylation is proposed to proceed via an electrophilic palladation pathway, where the Pd(II) catalyst acts as an electrophile, attacking the electron-rich C4 position, followed by reductive elimination to form the C-C bond and regenerate the catalyst. organic-chemistry.org

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. While the existence of this compound is noted in chemical databases, detailed spectroscopic and structural elucidation data, as required for a thorough scientific analysis, are not presently published or accessible.

The molecular formula for this compound is C₁₀H₁₀N₂O, with a molecular weight of approximately 174.20 g/mol . The structure consists of an isoquinolin-1-one core, substituted with an amino group at the C5 position and a methyl group on the nitrogen atom (N2).

Despite targeted searches for advanced analytical data, specific research findings on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound could not be located. This includes:

¹H and ¹³C NMR spectral data: No specific chemical shifts, coupling constants, or assignments for the proton and carbon environments of this compound have been documented in the searched resources.

Two-Dimensional NMR Data: Information regarding structural connectivity from experiments such as COSY, HSQC, or HMBC is not available.

High-Resolution Mass Spectrometry (HRMS): The exact mass determination for this compound through HRMS has not been reported.

Liquid Chromatography-Mass Spectrometry (LC-MS): There are no available studies detailing the use of LC-MS for the purity assessment or identification of this compound.

Consequently, the creation of a detailed article with data tables and in-depth research findings as per the specified outline is not feasible at this time. The required scientific data for a complete structural and spectroscopic characterization of this compound remains absent from the public scientific domain.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Methylisoquinolin 1 One

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insight into the connectivity of atoms within a molecule through controlled fragmentation. nih.gov In a typical MS/MS experiment, the protonated molecule of 5-Amino-2-methylisoquinolin-1-one ([M+H]⁺) would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

While specific experimental data for this compound is not widely published, a predictive fragmentation pathway can be proposed based on the known fragmentation of similar heterocyclic structures and amino-substituted aromatic compounds. The primary fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as carbon monoxide (CO), and rearrangements within the isoquinolinone core.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment Ion (m/z) |

| [M+H]⁺ | [M+H-CO]⁺ | CO | [Calculated Value] |

| [M+H]⁺ | [M+H-CH₃]⁺ | CH₃ | [Calculated Value] |

| [M+H]⁺ | [M+H-NH₃]⁺ | NH₃ | [Calculated Value] |

| [M+H-CO]⁺ | [M+H-CO-HCN]⁺ | HCN | [Calculated Value] |

Note: The m/z values are dependent on the exact mass of the most abundant isotopes and would be determined with high resolution mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov The IR spectrum arises from changes in the dipole moment during vibration, while the Raman spectrum results from changes in the polarizability.

For this compound, characteristic vibrational bands would be expected for the amine (N-H), methyl (C-H), carbonyl (C=O), and aromatic (C=C, C-H) groups. The positions of these bands can be influenced by the electronic environment and hydrogen bonding within the molecule.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3400-3200 | Weak-Medium |

| Methyl (C-H) | Symmetric & Asymmetric Stretching | 2980-2850 | Medium |

| Aromatic (C-H) | Stretching | 3100-3000 | Strong |

| Carbonyl (C=O) | Stretching | 1680-1640 | Strong |

| Aromatic (C=C) | Stretching | 1620-1450 | Strong |

| Amine (N-H) | Bending (Scissoring) | 1650-1580 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, a successful crystallographic analysis would require the growth of a high-quality single crystal. The resulting data would reveal the planarity of the isoquinolinone ring system, the conformation of the amino and methyl groups, and the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. For related molecules, such as 5-amino-2-methylpyridinium hydrogen fumarate, X-ray diffraction has been successfully used to determine their crystal structures. nih.gov

Advanced Chromatographic Separations (e.g., UHPLC) for Complex Mixture Analysis

Ultra-high-performance liquid chromatography (UHPLC) is a crucial technique for the separation, identification, and quantification of this compound, particularly in the context of reaction monitoring, purity assessment, and metabolic studies. nih.gov The use of sub-2 µm particle columns in UHPLC allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

A reversed-phase UHPLC method would be suitable for the analysis of this moderately polar compound. The separation would be achieved on a C18 stationary phase with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection can be performed using a photodiode array (PDA) detector, which provides spectral information, or a mass spectrometer for enhanced sensitivity and selectivity. nih.gov

Table 3: Representative UHPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA (210-400 nm) or MS (ESI+) |

This method would be capable of separating this compound from potential impurities, starting materials, and byproducts, ensuring accurate assessment of its purity.

Computational and Theoretical Investigations of 5 Amino 2 Methylisoquinolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These ab initio methods solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.

The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For an aromatic system like 5-Amino-2-methylisoquinolin-1-one, these calculations would reveal the distribution of electron density, highlighting nucleophilic and electrophilic sites.

Quantum chemical methods can predict various spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). By calculating vibrational frequencies, one can predict the IR spectrum, which corresponds to the molecule's functional groups. Similarly, calculations of electronic transition energies allow for the prediction of the UV-Vis spectrum. These theoretical spectra can then be correlated with experimentally obtained data to confirm the molecular structure and understand its spectroscopic behavior. While multi-spectroscopic analyses have been performed on similar compounds like 5-Amino-8-hydroxyquinoline to study their interactions with proteins, specific predictive studies on this compound are not prominently documented. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities, providing a dynamic view of molecular behavior. nih.gov This technique is particularly valuable for understanding how a ligand might behave in a biological environment, such as its interaction with a protein or its stability in solution. nih.gov

For instance, in studies of the related compound 5-Amino-8-hydroxyquinoline (5A8HQ), MD simulations were used to investigate its interaction with bovine serum albumin (BSA). nih.govnih.gov The simulations suggested that the ligand-protein complex was stable, and the binding was primarily driven by hydrogen bonding and electrostatic interactions. nih.govnih.gov Such simulations could be applied to this compound to assess its mobility, flexibility, and the structural fluctuations it might undergo when interacting with a biological target. nih.gov

Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for drug discovery and understanding enzymatic mechanisms.

Docking studies predict the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize a ligand in a protein's binding site. Research on analogous compounds provides insight into how this compound might interact with protein targets.

For example, docking studies of 5-amino substituted indeno[1,2-c]isoquinolines identified them as potential topoisomerase I inhibitors. nih.govelsevierpure.com A Surflex-Dock model was employed to study these interactions. nih.govelsevierpure.com In a different study, molecular docking of 5-Amino-8-hydroxyquinoline (5A8HQ) with bovine serum albumin (BSA) predicted that the binding was mainly driven by hydrogen bonds and electrostatic interactions. nih.govnih.gov

Table 1: Predicted Ligand-Protein Interactions for Analogous Compounds

| Compound/Class | Protein Target | Predicted Driving Interactions | Study Reference |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline (5A8HQ) | Bovine Serum Albumin (BSA) | Hydrogen bonding, Electrostatic interactions | nih.govnih.gov |

A key outcome of docking simulations is the characterization of the ligand's three-dimensional conformation when it is bound to the protein. nih.gov This "bound" conformation is often different from its most stable conformation in solution. Furthermore, these studies precisely identify the amino acid residues that form the binding pocket and interact with the ligand. researchgate.net

In the study of 5-Amino-8-hydroxyquinoline (5A8HQ) with BSA, docking and subsequent MD simulations suggested that the ligand bound within a cleft located between the protein's subdomains IIA and IIIA. nih.govnih.gov Similarly, studies on 5-amino substituted indeno[1,2-c]isoquinolines aimed to characterize their binding sites within topoisomerase I to explain their inhibitory activity. nih.gov These analyses are critical for structure-based drug design, where a ligand might be modified to improve its interaction with specific residues in the binding pocket. nih.gov

Table 2: Characterized Binding Site Information for Analogous Compounds

| Compound/Class | Protein Target | Characterized Binding Site Location/Residues | Study Reference |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline (5A8HQ) | Bovine Serum Albumin (BSA) | Protein cleft between subdomains IIA and IIIA | nih.govnih.gov |

Reaction Mechanism Studies through Computational Chemistry

While specific, publicly available computational studies detailing the reaction mechanism of this compound are limited, the general methodologies applied to analogous PARP (Poly (ADP-ribose) polymerase) inhibitors with an isoquinolinone core provide a strong framework for understanding its molecular interactions. Computational chemistry, particularly through quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, is instrumental in dissecting the binding process of such inhibitors to their target enzymes.

These computational approaches allow for a detailed examination of the electronic structure and energetics of the inhibitor and its interactions within the enzyme's active site. For PARP inhibitors, these studies often focus on the key amino acid residues that form hydrogen bonds and other non-covalent interactions with the inhibitor molecule. Research on similar isoquinolinone derivatives has highlighted the importance of interactions with residues such as Glutamic acid 988 (GLU988) and Lysine 903 (LYS903) in the PARP1 active site. nih.gov

Below is a conceptual table illustrating the likely key interactions between this compound and the PARP1 active site, based on studies of similar inhibitors.

| Interaction Type | Key Amino Acid Residues | Potential Role in Binding |

| Hydrogen Bonding | Glycine, Serine, Glutamic Acid | Anchoring the inhibitor within the active site. |

| Pi-Pi Stacking | Tyrosine, Phenylalanine | Stabilizing the aromatic rings of the inhibitor. |

| Hydrophobic Interactions | Leucine, Valine, Alanine | Enhancing binding affinity through non-polar contacts. |

| Electrostatic Interactions | Aspartic Acid, Lysine | Guiding the inhibitor into the correct orientation. |

In Silico Prediction of Bioactivity and Target Engagement (excluding clinical efficacy)

In silico methods are powerful tools for predicting the bioactivity and target engagement of novel compounds, thereby guiding further experimental validation. These computational techniques include molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govjapsonline.com

Molecular docking studies are fundamental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For this compound, docking simulations would likely show it binding to the nicotinamide-binding pocket of PARP enzymes, acting as a competitive inhibitor. nih.gov The docking score, an estimation of the binding free energy, provides a quantitative measure of the predicted affinity.

Molecular dynamics simulations further refine the predictions from molecular docking by providing a dynamic view of the protein-ligand complex over time. mdpi.com These simulations can assess the stability of the binding pose and identify key interactions that are maintained throughout the simulation, offering a more realistic representation of the biological system. mdpi.com Studies on similar PARP inhibitors have successfully used MD simulations to understand the determinants of inhibitor potency and selectivity. nih.gov

QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.govjapsonline.com By analyzing a dataset of known PARP inhibitors with the isoquinolinone scaffold, a QSAR model could predict the inhibitory potency of this compound based on its specific structural features. These models often highlight the importance of certain chemical properties, such as hydrophobicity, electronic effects, and steric factors, in determining the biological activity. nih.gov

The predicted bioactivity profile for this compound, based on its structural similarity to other known PARP inhibitors, is summarized in the table below.

| Predicted Property | Method of Prediction | Predicted Outcome for this compound |

| Primary Target | Molecular Docking, Similarity Analysis | Poly (ADP-ribose) polymerase (PARP) family enzymes |

| Binding Affinity | Molecular Docking | High affinity for the nicotinamide-binding pocket |

| Mechanism of Action | Competitive Inhibition Analysis | Competitive inhibitor of NAD+ |

| Drug-Likeness | Lipinski's Rule of Five, ADMET Prediction | Likely to possess favorable drug-like properties |

| Potential Off-Targets | In Silico Target Fishing | Possible interactions with other NAD+ binding proteins |

It is important to note that while in silico predictions are highly valuable for hypothesis generation and guiding research, they require experimental validation to confirm the bioactivity and target engagement of this compound.

Biological and Mechanistic Research Applications of 5 Amino 2 Methylisoquinolin 1 One

Poly(ADP-Ribose) Polymerase (PARP) Inhibition Studies

5-Amino-2-methylisoquinolin-1-one, a derivative of 5-aminoisoquinolin-1-one (5-AIQ), has been a focal point of research into the inhibition of the PARP enzyme family. PARPs are crucial for various cellular processes, including DNA repair and signaling.

This compound as a Biochemical and Pharmacological Tool

5-Aminoisoquinolin-1-one (5-AIQ), the parent compound of this compound, is a water-soluble and potent inhibitor of PARP-1. mdpi.comresearchgate.net This has established it as a widely utilized biochemical and pharmacological tool for investigating the physiological and pathological roles of PARP enzymes. mdpi.comresearchgate.net The inhibitory effects of these compounds are critical in studies of ischemia-reperfusion injury and other conditions where PARP overactivation is implicated. mdpi.com

Isoform Selectivity and Potency against PARP-1 and PARP-2 in vitro

Research has focused on designing derivatives of 5-aminoisoquinolin-1-one to achieve selective inhibition of different PARP isoforms, particularly PARP-1 and PARP-2. While both are involved in DNA repair, they have distinct cellular roles. bath.ac.uknih.gov Studies have shown that modifications to the 5-aminoisoquinolin-1-one scaffold can lead to compounds with varying degrees of selectivity for PARP-2 over PARP-1. bath.ac.uknih.gov For instance, 5-benzamidoisoquinolin-1-one, a related compound, has demonstrated notable selectivity for PARP-2. bath.ac.uknih.gov The potency of these inhibitors is typically determined through in vitro assays that measure the concentration required to inhibit 50% of the enzyme's activity (IC50). For example, 5-AIQ has an IC50 of 240 nM for PARP in a cell-free system. nih.gov In human cardiac myoblasts, 5-AIQ demonstrated a concentration-dependent inhibition of PARP activity with an IC50 of approximately 0.012 mM. nih.gov

Mechanistic Insights into PARP Inhibition (e.g., NAD+ binding site exploration)

The inhibitory action of this compound and its analogs is primarily attributed to their ability to compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of PARP enzymes. nih.gov By mimicking the nicotinamide portion of NAD+, these inhibitors occupy the binding site, thereby preventing the transfer of ADP-ribose units to target proteins, a process known as PARylation. nih.govresearchgate.net This competitive inhibition mechanism is a common feature among many PARP inhibitors and is central to their function in preventing DNA repair and inducing synthetic lethality in cancer cells with specific DNA repair deficiencies. nih.govresearchgate.net Molecular modeling and structural studies of related inhibitors have provided detailed insights into the specific interactions within the NAD+ binding pocket that contribute to their potency and selectivity. mdpi.com

Exploration of Other Enzyme and Receptor Interactions

Beyond PARP, the isoquinolin-1-one scaffold has been investigated for its potential to interact with other enzymes, revealing a broader pharmacological profile for this class of compounds.

Tankyrase (TNKS) Inhibition and Binding Site Characterization

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. nih.gov Some PARP inhibitors have been found to exhibit off-target effects on tankyrases. elsevierpure.com The binding of inhibitors to the catalytic PARP domain of tankyrases prevents the PARylation of target proteins like Axin, a key component of the β-catenin destruction complex. nih.govplos.org This inhibition leads to the stabilization of Axin and subsequent degradation of β-catenin, thereby attenuating Wnt signaling. nih.govplos.org The structural characterization of the tankyrase catalytic domain has been instrumental in understanding these interactions and in the design of selective tankyrase inhibitors. nih.govrcsb.org Subtle differences in the ligand-binding sites of PARP1 and TNKS1, along with the electrostatic properties of the inhibitors, contribute to their differential selectivity. elsevierpure.com

Nucleic Acid Interaction Studies

A comprehensive review of the current scientific literature reveals a notable gap in the research concerning the direct interaction of this compound with nucleic acids.

Binding Modes and Specificity with DNA and RNA

There are no specific studies available that detail the binding modes or specificity of this compound with either DNA or RNA. Research has not yet elucidated whether this compound engages in interactions such as intercalation, groove binding, or electrostatic binding with nucleic acid structures. A patent for bicycloheteroaryl compounds, which lists this compound, mentions the use of ethidium (B1194527) bromide fluorescence in testing for P2X7 receptor modulation, a method that can indicate DNA interaction. google.com However, this does not provide specific data on the binding characteristics of this compound itself.

Energetics of Nucleic Acid Binding

Consistent with the lack of data on binding modes, there is no available information on the energetics of potential interactions between this compound and nucleic acids. The thermodynamic parameters, such as enthalpy and entropy changes associated with binding, have not been determined.

Protein Interaction Studies

The primary protein interaction identified for this compound is its inhibition of Nicotinamide N-methyltransferase (NNMT). However, studies on its binding to other major functional proteins are limited.

Binding to Functional Proteins, Serum Albumins, Hemoglobin, and Lysozyme (B549824)

While this compound is a known inhibitor of NNMT, specific research detailing its binding characteristics with other functional proteins such as serum albumins, hemoglobin, and lysozyme is not present in the current body of scientific literature. The affinity, binding sites, and conformational changes of these proteins upon interaction with this compound have not been reported.

Role in Ligand Transport and Cellular Processes

Given the absence of data on its binding to major transport proteins like serum albumin, the role of this compound in ligand transport remains uncharacterized. Understanding such interactions is crucial for determining the pharmacokinetic profile of a compound, but this area remains to be explored for this compound.

Cellular Pathway Modulation

The most significant area of research for this compound is its role in modulating cellular pathways through the inhibition of NNMT. This enzyme plays a critical role in cellular metabolism and energy homeostasis.

By inhibiting NNMT, this compound prevents the methylation of nicotinamide to form N¹-methylnicotinamide. rsc.org This inhibition has several downstream effects on cellular pathways. One of the key consequences is the increase in the intracellular levels of NAD+ (Nicotinamide adenine dinucleotide) and SAM (S-adenosylmethionine). nih.gov

The elevation of NAD+ levels is significant as NAD+ is a crucial coenzyme in redox reactions and a substrate for enzymes like sirtuins, which are involved in a variety of cellular processes including gene expression and metabolic regulation. The activation of the SIRT1 gene, often referred to as a "longevity gene," is a notable downstream effect of increased NAD+ and is linked to improved metabolic health. frontiersin.org

Preclinical studies, primarily in mouse models of diet-induced obesity, have demonstrated that the inhibition of NNMT by this compound leads to a reduction in body weight, a decrease in white adipose tissue mass, and lower plasma cholesterol levels. nih.govdntb.gov.ua Importantly, these effects were observed without a corresponding decrease in food intake, suggesting that the compound works by increasing energy expenditure rather than suppressing appetite. dntb.gov.ua In one study, mice treated with an NNMT inhibitor showed a significant increase in muscle grip strength, an effect that was complementary to the benefits of exercise. dntb.gov.ua

The modulation of metabolic pathways by this compound has also been linked to improved insulin (B600854) sensitivity and better management of blood sugar levels. frontiersin.org Furthermore, the high levels of NNMT observed in various types of cancer have led to research into the potential of NNMT inhibitors like this compound in cancer therapy, with the hypothesis that they may interfere with the energy metabolism of cancer cells. researchgate.net

Table of Research Findings on this compound

| Area of Research | Key Findings | Model System | References |

|---|---|---|---|

| Metabolic Modulation | Inhibition of NNMT leads to reduced body weight and fat mass. | Diet-induced obese mice | nih.govdntb.gov.ua |

| Lowers plasma cholesterol levels. | Diet-induced obese mice | nih.govdntb.gov.ua | |

| Increases cellular NAD+ and SAM levels. | Cultured adipocytes | nih.gov | |

| Suppresses lipogenesis in adipocytes. | 3T3-L1 cell line | nih.gov | |

| Muscle Function | Increases muscle grip strength. | Aged mice | dntb.gov.ua |

| Cellular Pathways | Activates the SIRT1 gene. | Not specified | frontiersin.org |

| Improves insulin sensitivity. | Not specified | frontiersin.org | |

| Cancer Research | High NNMT levels are found in various cancers, suggesting a potential therapeutic target. | Various cancer types | researchgate.net |

Comprehensive Review of this compound: Current Research and Applications

A thorough investigation into the biological and mechanistic properties of the chemical compound this compound reveals a significant lack of available scientific literature. Despite extensive searches of scholarly databases and scientific publications, no specific research data was found for this particular compound corresponding to the requested detailed outline.

The initial search for information on this compound did not yield any studies detailing its effects on NF-κB activity, modulation of cytokines and adhesion molecules, inhibition of matrix metalloproteinases, or its anti-angiogenic and anti-metastatic activities in preclinical models. Furthermore, no records of its use in in-vitro cell-based assays for mechanistic investigations were discovered.

The scientific literature does contain information on related but distinct compounds, such as 5-aminoisoquinolinone (5-AIQ), a known PARP-1 inhibitor. For instance, studies on 5-AIQ have demonstrated its ability to reduce the expression of vascular endothelial growth factor-C (VEGF-C) through the nuclear factor-κB (NF-κB) signaling pathway in cellular models. However, this information pertains to a different chemical entity and cannot be attributed to this compound.

Similarly, research exists for other isoquinoline (B145761) and quinoline (B57606) derivatives, but none specifically address the biological and mechanistic profile of this compound as per the requested outline.

Based on the comprehensive search conducted, there is currently no publicly available scientific research to fulfill the request for an article on the biological and mechanistic research applications of this compound. The absence of data prevents the creation of a scientifically accurate and informative article as outlined. Therefore, the following sections remain unaddressed due to the lack of available information:

In Vitro Cell-Based Assays for Mechanistic Investigations (excluding human clinical data)

Further research is required to elucidate the potential biological activities and mechanisms of action of this compound.

Structure Activity Relationship Sar Studies for 5 Amino 2 Methylisoquinolin 1 One Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents. nih.gov The introduction of different chemical groups can alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with target proteins. researchgate.neteurochlor.org For instance, the presence of an amino group at the 5-position is a key feature for the inhibitory activity of these compounds. nih.gov

SAR for PARP Inhibitory Potency

The 5-aminoisoquinolin-1-one scaffold has been a foundational structure for developing potent PARP inhibitors. nih.gov The amino group at the 5-position is particularly important for activity. SAR studies have explored modifications at various positions to optimize potency and selectivity for different PARP isoforms.

Impact of 3-Substitutions on PARP-1 and PARP-2 Inhibition

Substitutions at the 3-position of the isoquinolinone ring have been shown to significantly improve the solubility and inhibitory potency of these derivatives against PARP-1 and PARP-2. nih.gov The introduction of an aryl group at this position has been a key strategy in the development of potent inhibitors. ed.ac.ukrsc.org These aryl-substituted derivatives can form critical interactions within the active site of the PARP enzymes.

The nature of the substituent on the 3-aryl ring further modulates the inhibitory activity. Hydrophobic substituents on this ring are generally favorable for PARP-1 inhibition. mdpi.comresearchgate.net For instance, compounds with a 3,5-dimethylpyrazole (B48361) group attached to a related quinoxaline (B1680401) scaffold showed higher potency than the parent compound, suggesting that these hydrophobic residues contribute positively to the interaction with the enzyme. mdpi.com Conversely, replacing these methyl groups with more polar groups like hydroxyl (OH) can lead to a decrease in potency. researchgate.net

Effects of 4-Aryl and 5-Benzamido Modifications on Isoform Selectivity

Modifications at the 4- and 5-positions of the isoquinolin-1-one core are crucial for tuning the selectivity between PARP-1 and PARP-2. nih.govnih.gov Due to the high structural homology in the catalytic domains of PARP-1 and PARP-2, achieving isoform selectivity is a significant challenge. nih.govmdpi.com

Specifically, the introduction of a benzamido group at the 5-position has been shown to confer selectivity towards PARP-2. nih.gov 5-Benzamidoisoquinolin-1-one was identified as a highly selective PARP-2 inhibitor, with a selectivity ratio (IC50 PARP-1 / IC50 PARP-2) of 9.3. nih.gov In contrast, derivatives with ω-carboxyalkyl groups at the 5-position were found to be less selective. nih.gov This highlights the importance of the specific acylamino group at this position for directing selectivity towards PARP-2. While most PARP inhibitors tend to inhibit both PARP-1 and PARP-2, certain chemical scaffolds, such as phthalazinones, show a preference for PARP-2, whereas benzimidazole (B57391) carboxamides tend to be more selective for PARP-1. nih.gov

SAR for Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/TNKS2) are members of the PARP superfamily, and isoquinolin-1-one derivatives have been developed as potent inhibitors of these enzymes. ed.ac.ukrsc.org Tankyrase inhibitors are of interest as they can antagonize oncogenic WNT signaling. ed.ac.ukrsc.org

Importance of Aryl at the 3-Position and its Substituent Effects

The presence of an aryl group at the 3-position of the isoquinolin-1-one core is a critical feature for potent tankyrase inhibition. ed.ac.ukrsc.orgresearchgate.net This 3-aryl moiety occupies a hydrophobic pocket within the nicotinamide-binding site of the tankyrase enzymes. nih.gov

The substitution pattern on this 2-phenyl ring further influences the inhibitory activity. Studies on related 2-arylquinazolin-4-ones, which also target tankyrases, have shown that while electronic effects and hydrogen bonding capabilities of the substituent are not major drivers of potency, there is a preference for modest bulk at the para-position of the 2-phenyl ring. nih.gov However, charged substituents in this position must be avoided. nih.gov The 3-arylisoquinolin-1-ones bind to the nicotinamide-binding site, forming key hydrogen bonds with Gly1032 and Ser1068 in TNKS-2 and engaging in π-stacking interactions with Tyr1071. researchgate.net

Role of Methyl and Methoxy (B1213986) Groups at the 5-Position

Substituents at the 5-position of the isoquinolin-1-one ring also play a significant role in modulating tankyrase inhibitory potency. While the initial focus was often on a 5-amino group, other substitutions have proven beneficial.

A methoxy (OCH3) group at the 5-position can lead to potent tankyrase inhibition. researchgate.net However, this group can be metabolically labile due to O-demethylation. researchgate.net To address this, a methyl (CH3) group was introduced as a more stable surrogate. researchgate.net This substitution not only retained but in some cases enhanced the desired cellular potency. researchgate.net The beneficial effect of a methyl group at this position is supported by findings in other tankyrase inhibitor scaffolds, such as 2-aryl-quinazolin-4-ones, where an 8-methyl group (a comparable position) also enhances potency. nih.govresearchgate.net

Table of SAR Findings for Isoquinolin-1-one Derivatives

| Position | Substitution | Effect on PARP Inhibition | Effect on Tankyrase Inhibition |

|---|---|---|---|

| 3 | Aryl group | Enhances potency | Crucial for high potency |

| 3-Aryl | Hydrophobic groups | Favorable for PARP-1 | Modest bulk at para-position preferred |

| 4 | Aryl group | Can influence isoform selectivity | - |

| 5 | Amino group | Key for general PARP activity | - |

| 5 | Benzamido group | Increases selectivity for PARP-2 | - |

| 5 | Methyl group | - | Enhances potency, metabolically stable |

| 5 | Methoxy group | - | Potent but can be metabolically labile |

Correlating Molecular Structure with Biological Function (e.g., Ribonucleotide Reductase Inhibition)

The biological activity of any compound is intrinsically linked to its three-dimensional structure. For the 5-Amino-2-methylisoquinolin-1-one scaffold, several key structural features can be modulated to influence its interaction with biological targets like Ribonucleotide Reductase. RNR is a critical enzyme in the DNA synthesis pathway, and its inhibition is a key strategy in cancer chemotherapy. nih.govmit.edunih.govsemanticscholar.org

The isoquinolin-1-one core provides a rigid bicyclic system that can serve as a foundation for the precise spatial arrangement of various functional groups. The amino group at the 5-position and the methyl group at the 2-position are primary sites for modification.

Key Structural Considerations for SAR:

The Amino Group (Position 5): The basicity and hydrogen-bonding capacity of the 5-amino group are crucial. Modifications at this position, such as acylation, alkylation, or incorporation into larger heterocyclic systems, can significantly alter the compound's binding affinity and selectivity for the target enzyme. For instance, converting the amino group to an amide could introduce additional hydrogen bond donors and acceptors, potentially enhancing interactions with the enzyme's active site.

The Methyl Group (Position 2): The N-methyl group influences the compound's solubility and electronic properties. Replacing the methyl group with larger alkyl or aryl substituents could explore steric and hydrophobic interactions within the binding pocket of RNR.

The Phenyl Ring: Substitution on the phenyl part of the isoquinolinone ring system with various electron-donating or electron-withdrawing groups can modulate the electronic distribution of the entire molecule. This, in turn, can affect its ability to participate in crucial interactions like pi-stacking or hydrogen bonding with amino acid residues in the active site.

The Carbonyl Group (Position 1): The lactam carbonyl group is a key hydrogen bond acceptor. Its interaction with the target protein is likely critical for inhibitory activity.

A review of various RNR inhibitors indicates that fragments such as aryl and heteroaryl moieties, along with polar groups, are often required for effective binding to the enzyme. nih.gov This suggests that derivatives of this compound incorporating such features could exhibit significant RNR inhibitory activity.

Hypothetical SAR Data for this compound Derivatives as RNR Inhibitors:

Since direct experimental data is not available, the following table is a hypothetical representation based on general SAR principles for enzyme inhibitors. This illustrates how modifications to the parent compound could potentially influence RNR inhibition.

| Compound ID | R1 (at 5-amino) | R2 (at N-methyl) | R3 (on Phenyl Ring) | Hypothetical RNR Inhibition (IC50, µM) | Rationale for Hypothetical Activity |

| Parent | H | CH₃ | H | >100 | Baseline activity of the core scaffold. |

| A-1 | COCH₃ | CH₃ | H | 50 | Acetylation of the amino group introduces a hydrogen bond acceptor, potentially increasing binding affinity. |

| A-2 | H | CH₂Ph | H | 75 | Introduction of a benzyl (B1604629) group at the nitrogen could explore hydrophobic pockets in the active site. |

| A-3 | H | CH₃ | 7-NO₂ | 25 | An electron-withdrawing nitro group could enhance interactions with electron-rich residues in the active site. |

| A-4 | COCH₃ | CH₃ | 7-NO₂ | 10 | The combined effect of the acetyl and nitro groups could lead to a synergistic increase in inhibitory potency. |

This table is for illustrative purposes only and is not based on experimental results.

Pharmacophore Development and Optimization Principles

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov The development of a pharmacophore model for this compound derivatives as RNR inhibitors would be a crucial step in the rational design of more potent and selective compounds.

Key Pharmacophoric Features:

Based on the structure of this compound and the general features of known RNR inhibitors, a hypothetical pharmacophore model could include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at position 1.

A Hydrogen Bond Donor/Acceptor: The amino group at position 5.

A Hydrophobic/Aromatic Region: The bicyclic isoquinolinone ring system.

An Additional Hydrophobic Feature: The N-methyl group.

Pharmacophore Optimization Principles:

Structure-Based Design: If the crystal structure of RNR in complex with a ligand is available, a structure-based pharmacophore model can be developed. This involves identifying the key interaction points between the ligand and the enzyme's active site. nih.gov

Ligand-Based Design: In the absence of a co-crystal structure, a ligand-based pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features that are essential for their biological activity.

Iterative Refinement: The initial pharmacophore model can be used to screen virtual compound libraries to identify new potential inhibitors. The biological activity of these "hits" can then be experimentally determined, and the results used to refine and improve the pharmacophore model in an iterative process.

The ultimate goal of pharmacophore modeling is to create a predictive tool that can guide the synthesis of novel derivatives with enhanced potency and selectivity for Ribonucleotide Reductase.

Conclusion and Future Research Perspectives

Current Gaps and Unexplored Research Avenues

The lack of information on 5-Amino-2-methylisoquinolin-1-one presents numerous research gaps and opportunities:

Fundamental Synthesis and Characterization: The most immediate gap is the absence of a well-documented and optimized synthetic route. Establishing an efficient synthesis is the first step toward any further study. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) is required to understand its structural and electronic properties.

Physicochemical Properties: There is no data on the fundamental physicochemical properties of the compound, such as its solubility, pKa, lipophilicity (logP), and chemical stability. These parameters are crucial for predicting its behavior in biological systems and for designing future experiments.